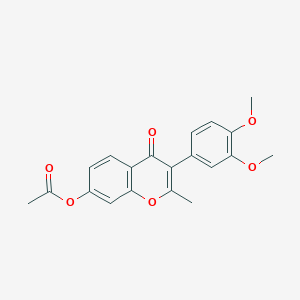

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 3,4-dimethoxyphenylacetone , which is a compound with a structure containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

The molecular structure of a related compound, Benzeneacetic acid, 3,4-dimethoxy-, methyl ester, has a molecular weight of 210.2265 .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, Benzeneacetic acid, 3,4-dimethoxy-, methyl ester, include a molecular weight of 210.2265 .科学的研究の応用

Crystal Structure Analysis

The crystal structure of related compounds to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been a subject of interest. For instance, the crystal structure of Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] was determined using X-ray crystallography, highlighting the orthorhombic system characterization of similar compounds (Penkova, Retailleau, & Manolov, 2010).

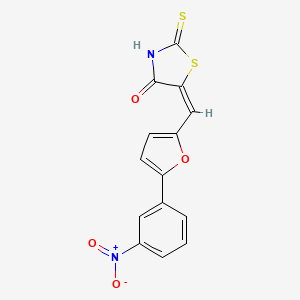

Synthesis and Antibacterial Activity

The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, a related structure, have been explored, showing potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This research illustrates the synthetic versatility and potential biological applications of chromen derivatives (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Catalytic Reactions

Investigations into the reactions catalyzed by triphenylphosphine highlight the synthesis of chromene derivatives, providing insights into the chemical behavior and synthetic applications of chromen compounds. This research underlines the importance of this compound and similar structures in organic synthesis and catalysis (Yavari, Nasiri, & Djahaniani, 2003).

Antioxidant Capacity

The enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity showcases the potential of compounds related to this compound in enhancing antioxidant activities. This study emphasizes the role of phenolic compounds in producing bioactive compounds with improved properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Novel Synthetic Approaches

The development of novel synthetic methodologies for diversely functionalized 2H-Chromenes through Pd-catalyzed cascade reactions demonstrates the chemical flexibility and potential of chromen derivatives for generating compounds with significant synthetic and photophysical importance (Song, Gao, Zhang, & Fan, 2018).

Safety and Hazards

作用機序

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets, causing changes in the cellular environment that lead to their biological effects .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

The molecular weight of similar compounds, such as 3,4-dimethoxyphenylacetone, is known . The molecular weight can impact the bioavailability of a compound, as it can influence absorption and distribution within the body.

Result of Action

It is known that similar compounds, such as indole derivatives, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

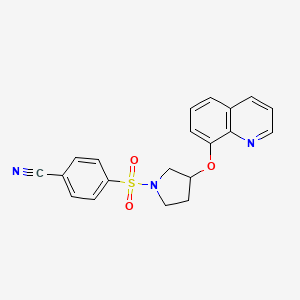

特性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-11-19(13-5-8-16(23-3)18(9-13)24-4)20(22)15-7-6-14(26-12(2)21)10-17(15)25-11/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBCJSIVGKKJQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407327.png)

![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2407341.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)

![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)

![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)